2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole
Description
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a 6-chloropyridinylmethylsulfanyl group. This structure combines the electron-deficient benzothiazole ring with a chlorinated pyridine moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-12-6-5-9(7-15-12)8-17-13-16-10-3-1-2-4-11(10)18-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQNTMSKGNPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363022 | |
| Record name | 2X-0847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821782-43-8 | |
| Record name | 2X-0847 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole typically involves the reaction of 6-chloropyridine-3-methanethiol with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as microwave-assisted synthesis or catalytic methods may be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that benzothiazole derivatives, including 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole, exhibit significant antibacterial properties. They are known to inhibit crucial enzymes such as dihydroorotase and DNA gyrase, which are vital for bacterial survival and proliferation. The compound has shown potential as an anti-tubercular agent, making it a candidate for further development in treating resistant strains of tuberculosis.
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound interacts significantly with various biological targets. For instance, it exhibits notable binding affinity to the enzyme MurB, with binding energies comparable to established antibacterial agents. This suggests that the compound could be optimized for therapeutic use through structural modifications to enhance efficacy against specific bacterial strains.
Case Study: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity. The results showed that the compound effectively inhibited bacterial growth in vitro, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the chlorinated pyridine group plays a crucial role in enhancing antibacterial activity.
Applications in Materials Science
Organic Electronics
The unique electronic properties imparted by the sulfur atom and the aromatic rings in this compound suggest potential applications in organic electronics. Its ability to act as a semiconductor could be explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Optoelectronic Materials
Given its structural characteristics, this compound may also find applications in optoelectronic materials. Research into its photophysical properties could lead to innovations in light-emitting devices or sensors that utilize its electronic properties for enhanced performance.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Sulfanyl Group Modifications
- 2-(Methylsulfanyl)-1,3-benzothiazole (C₉H₇NS₂):
- 2-(Methylsulfonyl)-1,3-benzothiazole (C₈H₇NO₂S₂): The sulfonyl group enhances polarity and hydrogen-bonding capacity. Demonstrated anticancer activity by inhibiting RNA/DNA synthesis, likely due to sulfonyl-mediated interactions with biomolecules .
Chloropyridine Derivatives
- 3-((6-Chloropyridin-3-yl)methylsulfanyl)-1,2,4-triazole: Replaces benzothiazole with a triazole ring. Synthesized via condensation of triazole thiols with 6-chloro-3-chloromethylpyridine.
- 2-(Pyridin-3-yl)-1,3-benzothiazole :
Anticancer Activity
- 2-(Methylsulfonyl)-1,3-benzothiazole inhibits RNA/DNA synthesis via sulfonyl-mediated binding to enzymes.
Reactivity in Substitution Reactions
- 2-(Methylsulfanyl)-1,3-benzothiazole reacts 10× faster than 2-(methylsulfanyl)-1H-benzimidazole in SN2 substitutions, attributed to benzothiazole’s electron-deficient core .
- The chloropyridinylmethylsulfanyl group in the target compound likely reduces nucleophilic substitution rates due to steric bulk and electronic deactivation .
Electronic and Structural Insights
- Theoretical Studies :
- DFT calculations on chloropyridinylmethylsulfanyl derivatives reveal strong electron withdrawal from the benzothiazole core, stabilizing negative charges in intermediates .
- Comparative analysis shows that sulfonyl groups (e.g., in 2-(methylsulfonyl)-1,3-benzothiazole) create more polarized structures than sulfanyl analogs .
Biological Activity
2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and antidiabetic properties, supported by various research findings and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H9ClN2S2
- Molecular Weight : 284.80 g/mol
- CAS Number : 1473095
The presence of a chlorinated pyridine ring and a benzothiazole moiety suggests significant interactions with biological systems, which are crucial for its activity.
Antibacterial Activity
Research has demonstrated that benzothiazole derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains.
| Compound | Target Bacteria | Inhibition Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|
| 1 | Xanthomonas oryzae | 47.6 | 52.4 |
| 2 | Xanthomonas citri | 36.8 | - |
The mechanism involves the up-regulation of succinate dehydrogenase (SDH), which plays a role in oxidative phosphorylation, leading to inhibited bacterial reproduction .
Antiviral Activity
The compound also exhibits antiviral properties. Studies have indicated that benzothiazole derivatives can inhibit viruses such as the Tobacco Mosaic Virus (TMV). The introduction of electron-donating groups like chlorine enhances this activity.
| Compound | Virus | Protective Activity (%) |
|---|---|---|
| 1 | TMV | 52.23 |
| 2 | TMV | 54.41 |
The antiviral efficacy appears to be influenced by the structural characteristics of the benzothiazole ring and its substituents .
Antidiabetic Activity
In addition to antibacterial and antiviral activities, there is emerging evidence regarding the antidiabetic potential of benzothiazole derivatives. For example, compounds linked with oxadiazoles have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
| Compound | α-Amylase Inhibition (%) at 50 μg/mL |
|---|---|
| A | 87.5 |
| B | 77.96 |
Molecular docking studies revealed strong interactions with the active site of α-amylase, suggesting that modifications in the molecular structure can enhance inhibitory activity .
Study on Antibacterial Efficacy
A specific study assessed the antibacterial efficacy of a series of benzothiazole derivatives against Xanthomonas oryzae pv. oryzae. The results indicated that certain modifications to the benzothiazole structure significantly improved antibacterial activity, with some compounds achieving over 90% inhibition at optimal concentrations .
Exploration of Antiviral Mechanisms
Another investigation focused on the antiviral mechanisms of benzothiazole derivatives against TMV. The study found that compounds with specific substituents not only inhibited viral replication but also enhanced plant resistance mechanisms through up-regulation of defense genes .
Q & A
Q. What are the standard synthetic routes for 2-[(6-Chloropyridin-3-yl)methylsulfanyl]-1,3-benzothiazole?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common approach involves reacting 6-chloro-3-chloromethylpyridine with 2-mercaptobenzothiazole derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction optimization may require temperature control (60–80°C) and inert atmospheres to prevent oxidation of the thiol group. Purification often involves column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
- IR Spectroscopy : Peaks at ~722 cm⁻¹ (C-Cl stretch) and ~692 cm⁻¹ (C-S stretch) confirm functional groups. Aromatic C-H stretches appear near 750–830 cm⁻¹ .
- ¹H NMR : Signals for aromatic protons (δ 7.0–8.3 ppm) and the methylsulfanyl group (δ ~2.5–3.0 ppm) are critical. Coupling patterns help assign substituent positions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 308 for C₁₂H₈ClN₂S₂) and fragmentation patterns validate the structure .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMF or DMSO are preferred due to their ability to stabilize intermediates. Catalysts such as POCl₃ or Vilsmeier-Haack reagent (DMF/POCl₃) enhance electrophilic substitution in heterocyclic systems. Reaction monitoring via TLC (silica gel, UV visualization) ensures completion .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with enhanced bioactivity?
- Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Docking studies for benzothiazole derivatives show interactions with active-site residues, aiding in rational modifications .
- QSAR Modeling : Virtual screening identifies structural features (e.g., electron-withdrawing substituents) correlated with antitubercular or antischistosomal activity. Lipophilicity (logP) and topological polar surface area (TPSA) are critical parameters .
Q. What experimental strategies resolve contradictions in reported biological activities?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or impurities. Strategies include:
- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates.
- Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes).
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism .
Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?
Single-crystal diffraction data collected at low temperature (100 K) using Mo-Kα radiation (λ = 0.71073 Å) are refined via SHELXL. Key steps:
- Data Collection : High-resolution (<1.0 Å) datasets minimize errors.
- Refinement : Anisotropic displacement parameters and hydrogen bonding networks (e.g., π-π interactions) are modeled. Validation tools (e.g., PLATON) check for missed symmetry or disorder .
Q. What methodologies evaluate the compound’s potential as an antischistosomal agent?
- In Vitro Assays : Adult worm motility assays (Schistosoma mansoni) at low micromolar concentrations (e.g., 10 µM).
- Cytotoxicity Screening : Compare selectivity indices (e.g., IC₅₀ against mammalian Vero cells vs. parasites).
- Metabolite Profiling : LC-MS identifies oxidative metabolites, guiding hit-to-lead optimization .
Methodological Considerations
Q. How are SAR studies designed for benzothiazole derivatives?
- Core Modifications : Vary substituents at the pyridinyl (e.g., Cl → F) or benzothiazole (e.g., CH₃ → CF₃) positions.
- Bioisosteric Replacement : Replace sulfur with selenium or oxygen to assess potency changes.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties .
Q. What safety protocols are critical during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
